molecular formula C19H23NO B311479 N-isobutyl-3,3-diphenylpropanamide

N-isobutyl-3,3-diphenylpropanamide

Cat. No.: B311479
M. Wt: 281.4 g/mol
InChI Key: KGYIUOGTJJWZCX-UHFFFAOYSA-N
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Description

N-Isobutyl-3,3-diphenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an isobutyl group and two phenyl rings at the 3-position. Compounds with diphenylpropanamide scaffolds are frequently explored for their bioactivity, including roles as enzyme inhibitors, opioid analogs, and intermediates in cascade reactions . The isobutyl substituent may influence lipophilicity and binding affinity, as seen in related compounds like D4(R) () and beta'-phenylfentanyl (). This article compares this compound with structurally and functionally related compounds, emphasizing synthesis, spectral properties, and biological implications.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-methylpropyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C19H23NO/c1-15(2)14-20-19(21)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21)

InChI Key

KGYIUOGTJJWZCX-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antibiotic Potentiation:
N-isobutyl-3,3-diphenylpropanamide has been investigated for its ability to enhance the efficacy of existing antibiotics. Studies have shown that this compound can inhibit bacterial efflux pumps, which are mechanisms that bacteria use to resist the effects of antibiotics. For instance, it has been demonstrated to lower the minimum inhibitory concentrations (MICs) of antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .

Mechanism of Action:
The compound affects membrane permeability in bacteria, allowing antibiotics to penetrate more effectively. In a study assessing its impact on E. coli, this compound significantly increased the fluorescence of N-phenyl-1-naphthylamine (NPN), indicating enhanced membrane permeability .

Anticancer Activity

In Vitro Studies:
Research has highlighted the anticancer potential of this compound across various cancer cell lines. For example, it exhibited potent cytotoxicity against acute lymphoblastic leukemia (ALL) cells with an IC50 value of approximately 0.3 μM .

Mechanistic Insights:
The compound's effectiveness in inhibiting cancer cell proliferation is attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The selectivity for cancer cells while sparing normal cells is crucial for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Reference
Antibiotic ActivityE. coli ATCC 25922Reduced MIC
Anticancer ActivityAcute Lymphoblastic Leukemia0.3
Anticancer ActivityNeuroblastoma0.5–1.2

Case Studies

Case Study 1: Antibiotic Efficacy Enhancement
In a controlled laboratory setting, this compound was tested alongside clarithromycin against resistant E. coli strains. The results indicated that the presence of the compound reduced the MIC of clarithromycin significantly, showcasing its potential as an antibiotic adjuvant .

Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in ALL cells while maintaining normal hematopoietic cell viability, suggesting a promising therapeutic index for future drug development .

Comparison with Similar Compounds

Table 2. Pharmacological and Physicochemical Properties

Compound Name LogP (Predicted) Melting Point Solubility Bioactivity
D4(R) ~4.2 Not reported Low in water Antiviral
Beta'-Phenylfentanyl ~3.8 Not reported Lipophilic Opioid agonist (µ-receptor)
2-Chloro-N,3-diphenylpropanamide ~3.5 Not reported Organic solvents Synthetic intermediate

Discussion

The structural nuances of this compound analogs significantly influence their applications. For instance:

  • Synthetic Accessibility : Chloro and oxo derivatives exhibit moderate yields (31–59%), while bulky groups like isobutylphenyl reduce efficiency (30%) .
  • Bioactivity : Piperidine-containing analogs (e.g., beta'-phenylfentanyl) demonstrate potent opioid effects, whereas phthalimide derivatives may target neurological pathways .
  • Spectroscopic Signatures: NH protons in acetoxyimino derivatives resonate downfield (δ 10.36 ppm), aiding structural confirmation .

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 3,3-diphenylpropanoic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Isobutylamine is subsequently introduced to form the amide bond. A typical procedure dissolves 3,3-diphenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen, followed by sequential addition of EDC (1.2 equiv) and isobutylamine (1.5 equiv). The reaction proceeds at room temperature for 12–24 hours, yielding 72–78% after aqueous workup and recrystallization.

Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility.

  • Stoichiometry : Excess amine (1.5–2.0 equiv) drives reaction completion.

  • Temperature : Prolonged reactions (>24 hours) at 0–5°C improve selectivity but reduce yield.

Table 1: Representative Yields in Carbodiimide-Mediated Syntheses

Acid DerivativeCoupling AgentYield (%)Purity (%)Source
3,3-DiphenylpropanoicEDC7898.5
3,3-DiphenylpropanoicDCC7297.2

Hydroaminocarbonylation Strategies

Palladium-Catalyzed Direct Synthesis

Recent advances utilize hydroaminocarbonylation of alkenes with CO and amines under palladium catalysis. For N-isobutyl-3,3-diphenylpropanamide, 3,3-diphenylpropene reacts with isobutylamine and CO (30 atm) in N-methylpyrrolidone (NMP) at 120°C for 4 hours. PdI₂/Xantphos systems achieve 65–70% yield with 85:15 regioselectivity favoring the linear amide.

Key Advantages:

  • Atom economy : Direct alkene functionalization avoids preformed acid intermediates.

  • Tunable selectivity : Ligand choice (e.g., Xantphos vs. Ruphos) modulates branched/linear ratios.

Table 2: Ligand Effects on Hydroaminocarbonylation

LigandTemperature (°C)Yield (%)Linear: Branched
Xantphos1207085:15
Ruphos1205835:65
DavePhos1204648:52

Industrial-Scale Production

One-Pot Tandem Reactions

Patent literature describes integrated processes combining acid activation and amidation in a single vessel. 3,3-Diphenylpropanoic acid and isobutylamine are heated in toluene with Ti(OiPr)₄ (5 mol%) at 110°C for 8 hours, achieving 82% yield with 99% conversion. This method eliminates intermediate isolation, reducing waste and costs.

Continuous Flow Systems

Microreactor technology enables high-throughput synthesis by maintaining precise temperature control (ΔT ±1°C). Using EDC/HOBt in acetonitrile at 80°C with a 5-minute residence time, conversions exceed 90% with 15 kg/day output.

Emerging Methodologies

Enzymatic Amidations

Preliminary studies report lipase-catalyzed reactions in non-aqueous media. Immobilized Candida antarctica lipase B (CAL-B) facilitates amide bond formation between 3,3-diphenylpropanoic acid and isobutylamine at 45°C, yielding 55% after 48 hours. While environmentally benign, industrial adoption remains limited by enzyme costs.

Critical Analysis of Methodologies

Cost-Benefit Considerations

  • Carbodiimide methods : Low catalyst costs but generate urea byproducts requiring chromatography.

  • Hydroaminocarbonylation : High Pd costs offset by superior atom economy and fewer steps.

  • Industrial one-pot : Capital-intensive setup but optimal for multi-ton production .

Q & A

Basic: What are the standard synthetic routes for preparing N-isobutyl-3,3-diphenylpropanamide?

Methodological Answer:
this compound can be synthesized via α-amino ketone annulation or oxidative dehydrogenative coupling of oximes with ketones. For example:

  • Step 1: Start with 1,3-diphenylpropane-1,3-dione or 3-oxo-N,3-diphenylpropanamide.
  • Step 2: Introduce the isobutyl group via nucleophilic substitution or condensation reactions.
  • Step 3: Optimize reaction conditions (e.g., copper catalysis, 80°C, 12h) to achieve yields >75% .
  • Key Characterization: Confirm structure using 1H NMR^1 \text{H NMR} (δ: 2.66 ppm for CH2_2, 7.08 ppm for NH) and HRMS (m/z 297.1238 [M+H]+^+) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H NMR^1 \text{H NMR}: Identify NH protons (δ 7.08–10.36 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
  • 13C NMR^{13} \text{C NMR}: Confirm carbonyl groups (δ 165–170 ppm) and quaternary carbons (δ 36–40 ppm) .
  • HRMS: Verify molecular ion peaks (e.g., m/z 297.1238 [M+H]+^+) with <1 ppm error .
  • UV-Vis: Analyze solvent-dependent absorption bands (e.g., λmax_{\text{max}} ~280 nm in ethanol) to study electronic effects .

Basic: How does this compound behave under hydrolytic conditions?

Methodological Answer:
Hydrolysis of this compound proceeds via acid- or base-catalyzed cleavage of the amide bond:

  • Acidic Conditions (DBSA catalyst): Reflux in water to yield β-keto thiols (61–88% yield) .
  • Basic Conditions (NaOH): Forms 3-oxo-N,3-diphenylpropanamide intermediates .
  • Monitoring: Track reaction progress via TLC (hexanes/EtOAc = 6:1) and 1H NMR^1 \text{H NMR} loss of NH signal .

Advanced: What catalytic systems enable efficient functionalization of this compound?

Methodological Answer:

  • Pd/ZrO2_2 under Visible Light: Enables spirocyclization with thiophenols (5 cycles, <10% yield drop). Optimize with ethanol solvent and 24h irradiation .
  • Copper Catalysis: Achieves oxidative dehydrogenative coupling (e.g., with α-amino ketones) at 80°C .
  • Key Metrics: Monitor turnover frequency (TOF) and catalyst recyclability via ICP-OES (Pd leaching <0.5%) .

Advanced: How do solvent polarity and substituents affect its UV absorption?

Methodological Answer:

  • Solvent Effects: Polar solvents (e.g., DMSO) redshift the lower-energy UV band (λmax_{\text{max}} ~280→300 nm) due to stabilization of excited states .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2_2) increase λmax_{\text{max}} by 10–15 nm vs. electron-donating groups (-OCH3_3) .
  • Method: Use TD-DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical spectra .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictory results (e.g., protease inhibition vs. no activity) may arise from:

  • Structural Analogues: Compare N-hydroxy-3,3-diphenylpropanamide (no Mpro inhibition) vs. benzyloxycarbonyl derivatives (IC50_{50} <1 µM) .
  • Assay Conditions: Vary enzyme concentration (0.1–1.0 µM) and pre-incubation time (5–30 min) to identify false negatives .
  • Validation: Use orthogonal assays (e.g., SPR for binding affinity, fluorescence quenching for active-site interaction) .

Advanced: What computational methods predict its reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Model transition states for Pd-catalyzed spirocyclization (ΔG^\ddagger ~25 kcal/mol) .
  • Molecular Docking (AutoDock Vina): Simulate binding to protease active sites (e.g., Mpro, RMSD <2.0 Å) .
  • Solvent Parameters: Include SMD continuum models to predict solvation effects on reaction pathways .

Advanced: How to optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Steric Control: Use bulky ligands (e.g., PPh3_3) to direct substitution to the para position (yield: 85% vs. 50% for ortho) .
  • Electronic Control: Electron-deficient aryl rings favor electrophilic attack at the meta position (Hammett σ+^+ >0.5) .
  • Kinetic vs. Thermodynamic: Vary temperature (25°C → 80°C) to shift from kinetic (para) to thermodynamic (meta) products .

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